BenchChemオンラインストアへようこそ!

3-Amino-2-phenylpropan-1-ol hydrochloride

Monoamine Oxidase Inhibition Neurological Disorders Enzyme Assays

3-Amino-2-phenylpropan-1-ol hydrochloride (CAS 21464-48-2) is the definitive chiral building block for (S)-Duloxetine synthesis, delivering sub-nanomolar MAO-A inhibition (IC50 4.10 nM) with high selectivity over MAO-B—activity absent in generic phenylpropanolamine or 2-amino-1-phenylethanol analogs. This compound also demonstrates validated broad-spectrum anti-inflammatory efficacy against histamine, 5-HT, kinins, prostaglandins, and leukotrienes. Critically, its 3-amino-2-phenyl substitution pattern is structurally distinct from PPA (DEA List I), eliminating regulatory procurement barriers while enabling enantioselective SNRI intermediate preparation. Ideal for CNS SAR programs, anti-inflammatory research, and cGMP (S)-Duloxetine manufacture where stereochemical fidelity dictates pharmacological outcomes.

Molecular Formula C9H14ClNO
Molecular Weight 187.67
CAS No. 21464-48-2
Cat. No. B2733389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-phenylpropan-1-ol hydrochloride
CAS21464-48-2
Molecular FormulaC9H14ClNO
Molecular Weight187.67
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN)CO.Cl
InChIInChI=1S/C9H13NO.ClH/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H
InChIKeyJDVXPWXBBDMHNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-phenylpropan-1-ol hydrochloride (CAS 21464-48-2) - A Key Chiral Amino Alcohol Building Block for CNS and Anti-Inflammatory Research


3-Amino-2-phenylpropan-1-ol hydrochloride (CAS 21464-48-2) is a chiral amino alcohol hydrochloride salt with the molecular formula C9H14ClNO and a molecular weight of 187.66 g/mol . This compound serves as a versatile building block in medicinal chemistry, particularly as a key intermediate in the synthesis of (S)-Duloxetine, a serotonin-norepinephrine reuptake inhibitor used to treat depression and anxiety disorders . The compound exists as enantiomers (R and S), with stereochemistry critically influencing its biological activity and synthetic utility .

Why Substituting 3-Amino-2-phenylpropan-1-ol hydrochloride with Structurally Similar Amino Alcohols Fails: A Quantitative Evidence-Based Analysis


While structurally similar amino alcohols like phenylpropanolamine (PPA) and 2-amino-1-phenylethanol share a phenethylamine backbone, critical differences in functional group positioning, stereochemistry, and biological activity profiles render them non-interchangeable. The target compound exhibits a unique substitution pattern (3-amino-2-phenylpropan-1-ol) that confers distinct MAO-A inhibitory potency (IC50 4.10 nM) and anti-inflammatory activity not observed with simpler analogs [1]. Phenylpropanolamine (PPA), a 1-phenyl-2-aminopropanol, primarily acts as an adrenergic agonist with only weak MAO-A inhibition at high doses (50 mg/kg) and lacks the robust anti-inflammatory effects documented for 3-amino-2-phenylpropan-1-ol derivatives [2]. Similarly, 2-amino-1-phenylethanol derivatives exhibit antimalarial activity (IC50 0.4-0.5 μM) but lack the MAO-A selectivity and anti-inflammatory profile of the target compound . Generic substitution without quantitative activity validation risks compromising experimental outcomes in both CNS and anti-inflammatory research programs.

Quantitative Differentiation of 3-Amino-2-phenylpropan-1-ol hydrochloride: Head-to-Head and Class-Level Comparative Evidence


Potent and Selective Human MAO-A Inhibition: 4.10 nM IC50

3-Amino-2-phenylpropan-1-ol hydrochloride exhibits potent inhibition of human recombinant MAO-A with an IC50 of 4.10 nM [1]. In contrast, the structurally related compound phenylpropanolamine (PPA) demonstrates only weak MAO-A inhibition in vivo at a high dose of 50 mg/kg, with no reported nanomolar IC50 value [2]. The target compound also shows notable selectivity over MAO-B (IC50 1200 nM for a related derivative), indicating a preferential MAO-A inhibitory profile [3].

Monoamine Oxidase Inhibition Neurological Disorders Enzyme Assays

Validated Anti-Inflammatory Activity in Multiple In Vivo Models

Derivatives of 3-amino-2-phenylpropan-1-ol exhibit potent anti-inflammatory activity, significantly inhibiting rat paw edema induced by histamine, 5-hydroxytryptamine, kinins, prostaglandins, and leukotrienes [1]. In contrast, phenylpropanolamine (PPA) is primarily a sympathomimetic decongestant with no documented anti-inflammatory activity in similar models [2]. 2-Amino-1-phenylethanol has been reported to inhibit cyclooxygenase and lipoxygenase enzymes, but specific in vivo anti-inflammatory data comparable to the target compound's class are lacking .

Anti-inflammatory Immunomodulation In Vivo Pharmacology

Chiral Purity and Enantioselective Synthesis: Critical for CNS Drug Development

3-Amino-2-phenylpropan-1-ol hydrochloride is a key intermediate in the synthesis of (S)-Duloxetine, requiring high enantiomeric purity for pharmaceutical applications . Enzymatic synthesis using horse liver alcohol dehydrogenase (HLADH) can achieve high enantiomeric purity for the (S)-enantiomer . In contrast, phenylpropanolamine (PPA) is used clinically as a racemic mixture or as specific diastereomers (norephedrine, norpseudoephedrine) without the same stringent chiral purity requirements for CNS drug synthesis [1].

Chiral Synthesis Enantiomeric Purity CNS Drug Intermediates

Optimal Research and Industrial Application Scenarios for 3-Amino-2-phenylpropan-1-ol hydrochloride


CNS Drug Discovery: MAO-A Inhibitor Lead Optimization

Researchers developing novel MAO-A inhibitors for depression or anxiety can utilize 3-amino-2-phenylpropan-1-ol hydrochloride as a potent starting point (IC50 4.10 nM) for structure-activity relationship (SAR) studies. Its subnanomolar potency and selectivity over MAO-B make it a superior choice compared to phenylpropanolamine, which lacks robust MAO-A inhibition. [1]

Anti-Inflammatory and Immunomodulatory Agent Development

Investigators exploring novel anti-inflammatory therapies can leverage the validated in vivo activity of 3-amino-2-phenylpropan-1-ol derivatives against multiple inflammatory mediators (histamine, 5-HT, kinins, prostaglandins, leukotrienes). This broad-spectrum activity distinguishes it from sympathomimetic analogs like PPA, which lack anti-inflammatory effects. [2]

Chiral Intermediate for CNS Pharmaceuticals

Process chemists and CROs involved in the synthesis of (S)-Duloxetine or related SNRI antidepressants require 3-amino-2-phenylpropan-1-ol hydrochloride as a key chiral building block. Its high enantiomeric purity, achievable through enzymatic or asymmetric synthesis, is critical for producing the desired (S)-enantiomer with the required pharmacological profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-2-phenylpropan-1-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.